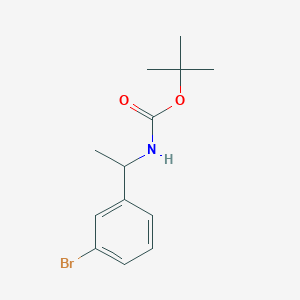
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, also known as TBEC, is a brominated carbamate compound used in a multitude of scientific research applications. It is a versatile compound with a wide range of uses, from synthesis to biochemical and physiological effects. TBEC is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. It is a relatively inexpensive and widely available compound, making it an attractive choice for many scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions:
- The reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, leading to the formation of 1-hydroxy-1H-perfluorooctyl compounds, demonstrates its utility in novel reduction reactions (Sokeirik et al., 2006).
- Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
- The compound shows potential in the synthesis of antiarrhythmic and hypotensive agents (Chalina et al., 1998).
Protective Group Chemistry:
- It has been used as a protective group for amines, showcasing its role in developing novel safety-catch amine protection (Surprenant & Lubell, 2006).
- In the study of synthetic intermediates, tert-butyl carbamates have been employed as protective groups for amines in the context of Curtius rearrangement reactions (Lebel & Leogane, 2005).
Pharmacological Applications:
- Tert-Butyl carbamates have been used in the synthesis of potential antimicrobial agents, illustrating their role in drug discovery (Doraswamy & Ramana, 2013).
- They are also key intermediates in the synthesis of protease inhibitors, which are significant in treating various diseases (Ghosh et al., 2017).
Analytical Chemistry Applications:
- Tert-Butyl carbamates have been utilized in the analysis of herbicide residues, demonstrating their relevance in environmental chemistry (Crespo-Corral et al., 2008).
Propriétés
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



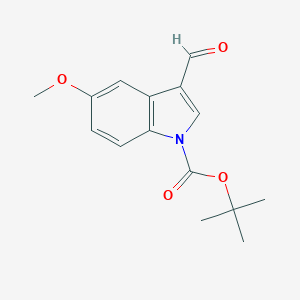
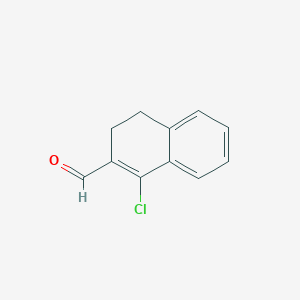
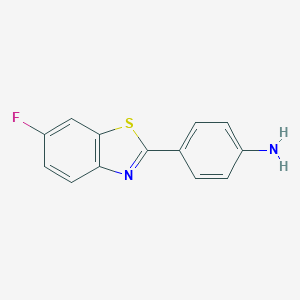
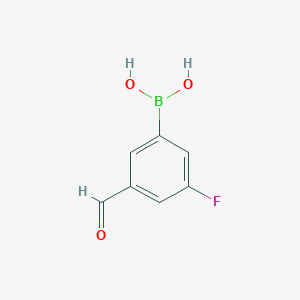
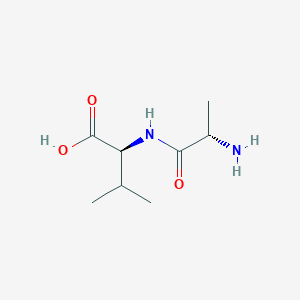
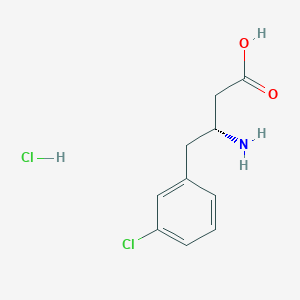

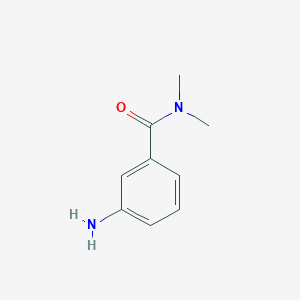
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
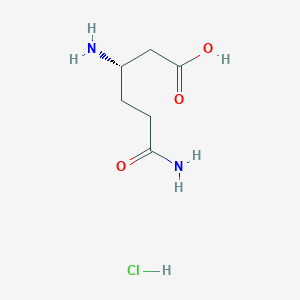
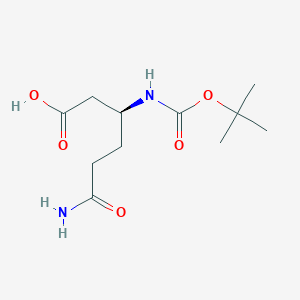
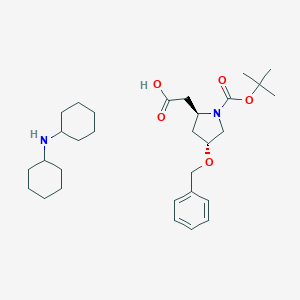
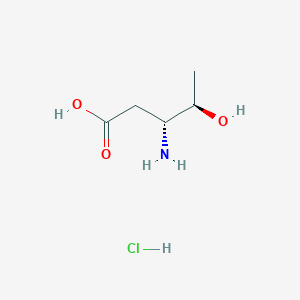
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)